1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-hydroxyphenyl)-3-pyridin-4-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-4-2-1-3-12(13)14(17)6-5-11-7-9-15-10-8-11/h1-4,7-10,16H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIXWMAPTKKLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCC2=CC=NC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501019574 | |
| Record name | 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light cream colored solid; Minimal sweet aroma | |
| Record name | 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2134/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Slightly soluble in water, Soluble (in ethanol) | |
| Record name | 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2134/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
1186004-10-3 | |
| Record name | 1-(2-Hydroxyphenyl)-3-(4-pyridinyl)-1-propanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1186004103 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501019574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-HYDROXYPHENYL)-3-(4-PYRIDINYL)-1-PROPANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3086SB35E6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemo Enzymatic Approaches for 1 2 Hydroxyphenyl 3 Pyridin 4 Yl Propan 1 One
Conventional Synthetic Routes and Their Mechanistic Underpinnings
Traditional synthetic approaches to 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one and related dihydrochalcones often rely on well-established reactions such as the Fries rearrangement and the Claisen-Schmidt condensation followed by reduction. Multi-step sequences from readily available precursors are also commonly employed.
Fries Rearrangement Pathways for Dihydrochalcone (B1670589) Synthesis
The Fries rearrangement is a classic organic reaction that converts a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgorganic-chemistry.org This method can be adapted for the synthesis of dihydrochalcones. The general mechanism involves the coordination of the Lewis acid (e.g., AlCl₃) to the carbonyl oxygen of the ester, followed by the migration of the acyl group to the ortho or para position of the phenolic ring. wikipedia.orgbyjus.com The regioselectivity of the reaction is influenced by factors such as temperature and the solvent used. byjus.com
For the synthesis of this compound, a plausible Fries rearrangement pathway would involve the synthesis of phenyl 3-(pyridin-4-yl)propanoate as the precursor. This ester can be prepared by reacting phenol (B47542) with 3-(pyridin-4-yl)propanoic acid or its corresponding acyl chloride. The subsequent intramolecular rearrangement of this ester in the presence of a Lewis acid would yield the desired product.
Table 1: Reaction Conditions for Fries Rearrangement
| Catalyst | Solvent | Temperature | Predominant Product |
| AlCl₃ | Nitrobenzene | Low | para-isomer |
| AlCl₃ | Carbon disulfide | High | ortho-isomer |
| BF₃·Et₂O | - | Moderate | Mixture of isomers |
| TiCl₄ | Dichloromethane | Low | para-isomer |
This table presents generalized conditions for the Fries rearrangement and the expected regioselectivity. Specific conditions for the synthesis of this compound via this method would require experimental optimization.
Claisen-Schmidt Condensation and Subsequent Reduction Strategies
The Claisen-Schmidt condensation is a reliable method for forming the α,β-unsaturated ketone core of chalcones. researchgate.net This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone. nih.gov For the synthesis of the precursor to the target molecule, 2'-hydroxyacetophenone (B8834) would be reacted with pyridine-4-carboxaldehyde.
The mechanism proceeds through the formation of an enolate from 2'-hydroxyacetophenone in the presence of a base (e.g., NaOH or KOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of pyridine-4-carboxaldehyde. The resulting β-hydroxy ketone readily undergoes dehydration to yield the chalcone (B49325), 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one.
To obtain the target dihydrochalcone, this compound, the resulting chalcone must undergo a subsequent reduction of the carbon-carbon double bond. A variety of reducing agents can be employed for this purpose, with catalytic hydrogenation being a common and efficient method.
Table 2: Reduction Methods for Chalcones
| Reagent/Catalyst | Solvent | Conditions |
| H₂, Pd/C | Ethanol, Methanol (B129727) | Room temperature, atmospheric pressure |
| NaBH₄ | Methanol/Dichloromethane | 0 °C to room temperature |
| SnCl₂·2H₂O | Ethyl acetate (B1210297) | Reflux |
| Transfer Hydrogenation (e.g., Hantzsch ester) | Acetonitrile (B52724) | Light irradiation |
Multi-step Synthetic Sequences from Precursors
Multi-step synthetic sequences offer a versatile approach to constructing this compound from simpler, commercially available starting materials. A typical sequence might involve the protection of the hydroxyl group of 2'-hydroxyacetophenone, followed by a reaction to introduce the three-carbon chain and the pyridine (B92270) ring, and a final deprotection step.
Advanced and Sustainable Synthetic Protocols
In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These advanced protocols, including microwave-assisted synthesis and the application of green chemistry principles, aim to reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. rjpn.org The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can also lead to higher yields and cleaner reaction profiles. nih.gov
In the context of synthesizing this compound, microwave heating can be effectively applied to the Claisen-Schmidt condensation step. rasayanjournal.co.in The rapid and uniform heating provided by microwaves can significantly enhance the rate of the condensation reaction between 2'-hydroxyacetophenone and pyridine-4-carboxaldehyde.
Table 3: Comparison of Conventional vs. Microwave-Assisted Claisen-Schmidt Condensation
| Parameter | Conventional Heating | Microwave Irradiation |
| Reaction Time | Several hours to days | Minutes |
| Energy Consumption | High | Low |
| Yield | Moderate to high | Often higher |
| Side Products | Can be significant | Often minimized |
| Solvent | Often requires high-boiling point solvents | Can be performed in greener solvents or solvent-free |
This table provides a general comparison. Specific outcomes are dependent on the reactants and reaction conditions.
Green Chemistry Principles in Synthetic Design
The principles of green chemistry provide a framework for designing chemical processes that are environmentally benign. nih.gov The synthesis of this compound can be made more sustainable by incorporating these principles.
Key green chemistry strategies applicable to this synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or ionic liquids. nih.gov
Catalysis: Employing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. This is particularly relevant in the Fries rearrangement (using catalytic Lewis or Brønsted acids) and the reduction of the chalcone (using catalytic hydrogenation). mdpi.com
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot reactions, where multiple steps are carried out in the same reaction vessel without isolating intermediates, can significantly improve atom economy.
Use of Renewable Feedstocks: While not directly applicable to the core aromatic structures in this case, the principles encourage the use of starting materials derived from renewable resources where possible.
Energy Efficiency: Utilizing methods like microwave-assisted synthesis to reduce energy consumption. rjpn.org
By thoughtfully applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally responsible.
Flow Chemistry Applications for Continuous Production
Continuous flow chemistry has emerged as a powerful technology in pharmaceutical and fine chemical manufacturing, offering significant advantages over traditional batch processing. lookchem.com This methodology facilitates superior control over reaction parameters such as temperature, pressure, and mixing, leading to enhanced reaction selectivity, improved safety, and prevention of runaway reactions. lookchem.com The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, making the technology particularly suitable for reactions that are highly exothermic or involve hazardous reagents. youtube.com
While specific literature on the continuous flow synthesis of this compound is not extensively detailed, the principles have been successfully applied to structurally related compounds, particularly pyridine derivatives. For instance, a continuous flow microreactor utilizing a titanium silicalite (TS-1) catalyst with H2O2 has been developed for the N-oxidation of various pyridines, achieving yields up to 99% with significantly reduced reaction times. rsc.org This system demonstrated remarkable stability, operating for over 800 hours without loss of catalyst activity, highlighting its potential for large-scale, cost-effective production. rsc.org Such flow processes, which can be readily scaled up, represent a safer, greener, and more efficient alternative to batch reactors for manufacturing pyridine-containing active pharmaceutical ingredients. youtube.comrsc.org Given that the synthesis of the target compound's precursors, chalcones, often involves Claisen-Schmidt condensation, a reaction type amenable to flow conditions, this technology holds considerable promise for its continuous production.
Functionalization and Derivatization Strategies of the Core Scaffold
The core structure of this compound, a dihydrochalcone, offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. These strategies focus on the hydroxyphenyl moiety, the pyridyl ring system, and the propanone backbone, leading to the formation of diverse analogues, including complex heterocyclic systems.
Modification of the Hydroxyphenyl Moiety
The 2-hydroxyphenyl group is a critical feature for both chemical reactivity and biological activity in chalcone-like structures. researchgate.netnih.gov The phenolic hydroxyl group can be readily modified through various reactions to alter the compound's physicochemical properties, such as solubility and lipophilicity.
Common derivatization strategies include:
O-Alkylation and O-Acylation: The hydroxyl group can be converted into ethers or esters. For instance, oxyalkylation of related 2'-hydroxyacetophenones has been achieved using alkyl halides in the presence of a base like potassium carbonate under ultrasound irradiation. quimicaorganica.org This modification can influence the molecule's interaction with biological targets.
Conversion to other functional groups: Studies on similar chalcones have explored replacing the hydroxyl group with other functionalities, such as a carboxy group, which in some cases resulted in potent compounds with enhanced aqueous solubility. aklectures.com
The following table summarizes representative modifications on the hydroxyphenyl moiety of chalcone-related structures.
| Starting Material | Reagent(s) | Modification Type | Resulting Moiety | Reference(s) |
| 2'-hydroxyacetophenone | Alkyl halide, K₂CO₃, Ultrasound | O-Alkylation | 2'-alkoxyacetophenone | quimicaorganica.org |
| 4'-hydroxy chalcone analogue | --- | Bioisosteric Replacement | 4'-carboxy chalcone | aklectures.com |
| 2'-hydroxy chalcone | Various | Etherification/Esterification | Ether/Ester derivatives | researchgate.net |
Derivatization of the Pyridyl Ring System
The pyridine ring offers several avenues for derivatization, primarily involving the nitrogen atom or the carbon atoms of the ring.
N-Alkylation and Quaternization: The lone pair of electrons on the pyridine nitrogen makes it nucleophilic and susceptible to reaction with alkylating agents. This N-alkylation reaction leads to the formation of quaternary pyridinium (B92312) salts. This strategy has been employed for ferrocenyl chalcones containing a pyridine moiety, where nucleophilic quaternization at the nitrogen atom was used to prepare corresponding salts, thereby improving their solubility in aqueous media. nih.gov This modification is crucial for enhancing the bioavailability of drug candidates.
N-Oxidation: The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. This transformation alters the electronic properties of the ring, making it more susceptible to certain substitution reactions and can also modulate its biological activity. rsc.org
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. researchgate.net Reactions typically require harsh conditions and substitution occurs preferentially at the 3- and 5-positions. researchgate.net Activating the ring, for example through N-oxide formation, can facilitate these reactions.
Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the pyridine ring makes it more susceptible to nucleophilic attack, especially at the 2- and 4-positions. The presence of a good leaving group enhances this reactivity.
Formation of Analogues and Related Heterocyclic Compounds (e.g., Azaflavones)
The 1-(2-hydroxyphenyl)-propan-1-one scaffold is a key precursor for the synthesis of various flavonoid-type heterocyclic compounds. The intramolecular cyclization of the corresponding chalcone, (E)-1-(2-hydroxyphenyl)-3-(pyridin-4-yl)prop-2-en-1-one (a 4-azachalcone), leads to the formation of azaflavones and azaflavanones.
Azaflavones and azaflavanones, which contain a nitrogen atom in one of the aromatic rings, can be synthesized via the cyclization of 2'-hydroxy azachalcones. Various methods have been developed to promote this cyclization:
Microwave-Assisted Synthesis: An efficient and environmentally friendly one-pot method for the cyclization of 2'-hydroxy azachalcones involves using K-10 clay under solventless microwave irradiation.
Heterogeneous Catalysis: Silica-supported sodium hydrogen sulphate (NaHSO₄-SiO₂) has been used as a recyclable heterogeneous catalyst for the synthesis of azaflavones from their corresponding precursors.
These reactions provide direct access to azaflavone analogues, which are homologues of flavones with significant biological interest. The general transformation involves the cyclization of the 2'-hydroxychalcone (B22705) precursor.
| Precursor | Catalyst/Conditions | Product | Yield | Reference |
| 2′-hydroxy (E)-2-azachalcone | K-10 clay, Microwave | 2′-Azaflavonone | --- | |
| 2′-hydroxy (E)-3-azachalcone | K-10 clay, Microwave | 3′-Azaflavonone | --- | |
| 2-(pyridin-2-yl methinol)-2′-hydroxy-2′′-azachalcone | NaHSO₄-SiO₂, Microwave | 3-(pyridin-2-yl methyl)-2′-azaflavone | 99% | |
| 2-(pyridin-3-yl methinol)-2′-hydroxy-3′′-azachalcone | NaHSO₄-SiO₂, Microwave | 3-(pyridin-3-yl methyl)-3′-azaflavone | 73% |
Mannich Reaction Based Derivatization and Amine Replacement Studies
The Mannich reaction is a three-component condensation that provides a powerful route to β-amino ketones. The carbon atom alpha to the carbonyl group in 2'-hydroxyacetophenone is sufficiently acidic to act as the active hydrogen component in this reaction. Aminomethylation of 2'-hydroxyacetophenone with formaldehyde (B43269) and a secondary amine (like dimethylamine) yields a ketonic Mannich base, 3-(dimethylamino)-1-(2-hydroxyphenyl)propan-1-one. nih.gov
This Mannich base is a versatile intermediate because the dimethylamino group is a good leaving group, allowing for its replacement by various nucleophiles. This amine replacement strategy has been used to synthesize a diverse library of 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones. nih.gov
Examples of nucleophiles used in these replacement reactions include:
Thiophenols: Reaction with thiophenols leads to the formation of 3-(substituted phenylthio)-1-(2'-hydroxyphenyl)propan-1-ones. nih.gov
Indoles: Alkylation of indoles at the C-3 position yields 3-(indol-3-yl)-1-(2'-hydroxyphenyl)propan-1-ones. nih.gov
Other N-Heterocycles: Various nitrogen-containing heterocycles such as 4-phenylimidazole, 1,2,4-triazole, and benzotriazole (B28993) have been successfully N-alkylated using the ketonic Mannich base.
This approach provides a modular and efficient method for introducing a wide range of functionalities at the 3-position of the propanone chain, starting from the readily available 2'-hydroxyacetophenone. nih.gov
| Mannich Base Precursor | Nucleophile | Reaction Conditions | Product Type | Reference |
| 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one | Thiophenol | Ethanol-water, reflux | 3-(Phenylthio)-1-(2-hydroxyphenyl)propan-1-one | nih.gov |
| 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one | Indole | Ethanol-water, reflux | 3-(Indol-3-yl)-1-(2-hydroxyphenyl)propan-1-one | nih.gov |
| 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one | 4-Phenylimidazole | Ethanol, reflux | 1-(2'-Hydroxyphenyl)-3-(4-phenyl-1-imidazol-1-yl)-1-propanone | |
| 3-(Dimethylamino)-1-(2-hydroxyphenyl)propan-1-one | 1,2,4-Triazole | Ethanol, reflux | 1-(2'-Hydroxyphenyl)-3-(1,2,4-triazol-1-yl)-1-propanone |
Based on a comprehensive search of available scientific literature, detailed experimental spectroscopic data for the specific compound this compound is not publicly available. While databases confirm the existence and basic properties of this molecule, research articles containing its in-depth structural elucidation via high-resolution NMR and vibrational spectroscopy could not be located.
Therefore, it is not possible to provide the detailed ¹H NMR, ¹³C NMR, 2D NMR, FT-IR, and Raman spectral analyses as requested in the outline. Generating such an article would require access to primary research data that has not been published in the sources searched.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules with the same nominal mass but different chemical formulas.
For 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, the molecular formula is C₁₄H₁₃NO₂. The exact mass calculated from the isotopic masses of its constituent atoms provides a theoretical benchmark for experimental validation. Predicted HRMS data for various adducts of the molecule are used to confirm its identity in a sample. For instance, the protonated molecule ([M+H]⁺) would be a primary ion observed in positive-mode electrospray ionization (ESI).
| Adduct Type | Chemical Formula | Predicted m/z |
|---|---|---|
| [M+H]⁺ | [C₁₄H₁₄NO₂]⁺ | 228.10192 |
| [M+Na]⁺ | [C₁₄H₁₃NNaO₂]⁺ | 250.08386 |
| [M-H]⁻ | [C₁₄H₁₂NO₂]⁻ | 226.08736 |
| [M]⁺ | [C₁₄H₁₃NO₂]⁺ | 227.09409 |
The close correlation between the experimentally observed m/z value and the theoretically calculated mass for a specific adduct would provide strong evidence confirming the elemental composition of this compound.
Single Crystal X-ray Diffraction (SCXRD) for Absolute Stereochemistry and Conformation
As of the latest literature surveys, a definitive single-crystal X-ray diffraction (SCXRD) study for this compound has not been reported in publicly accessible databases. This analytical technique is the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
Should a suitable single crystal of the compound be grown and analyzed, SCXRD would yield a wealth of structural information. Since the molecule is achiral, the analysis would focus on its conformation rather than absolute stereochemistry. The resulting data would include precise bond lengths, bond angles, and torsion angles, defining the molecule's shape in the solid state.
Without an experimentally determined crystal structure, the nature of the intermolecular interactions governing the crystal packing of this compound can only be hypothesized based on its functional groups. The molecule possesses key features that are highly likely to participate in significant non-covalent interactions:
Hydrogen Bonding: The phenolic hydroxyl (-OH) group is a strong hydrogen bond donor, while the carbonyl oxygen (C=O) and the pyridine (B92270) nitrogen are potential hydrogen bond acceptors. It is highly probable that strong O-H···O or O-H···N hydrogen bonds are primary motifs in organizing the molecules within the crystal lattice.
π-π Stacking: The presence of two aromatic rings (the hydroxyphenyl and pyridinyl groups) suggests the likelihood of π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, would contribute significantly to the stabilization of the crystal structure.
A complete description of these interactions, including their geometries and distances, awaits experimental validation through SCXRD.
The conformation of this compound in the solid state would be dictated by the minimization of steric hindrance and the maximization of favorable intermolecular interactions. The flexible three-carbon propyl chain connecting the two aromatic rings allows for considerable conformational freedom.
Chemical Reactivity, Transformation, and Interaction Studies
Reactivity of the Ketone Functionality
The ketone group is a primary site of reactivity in 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, susceptible to nucleophilic attack and reduction reactions.
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol, yielding 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-ol. This transformation is typically achieved using hydride reagents. The choice of reducing agent can influence the reaction's selectivity and efficiency.
| Reagent | Product | Observations |
| Sodium borohydride (B1222165) (NaBH₄) | 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-ol | A mild reducing agent, often used in alcoholic solvents. |
| Lithium aluminium hydride (LiAlH₄) | 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-ol | A more powerful reducing agent, requiring anhydrous conditions. |
Nucleophilic Addition Reactions: The electrophilic carbon of the carbonyl group is a target for various nucleophiles. For instance, Grignard reagents can add to the ketone to form tertiary alcohols.
Reactions at the α-Carbon: The carbon atom adjacent to the ketone (α-carbon) can be functionalized. For instance, in related 1-(2'-hydroxyphenyl)propan-1-ones, the α-carbon can be a site for substitution reactions, such as in the Mannich reaction where an aminomethyl group is introduced and can subsequently be replaced by other nucleophiles. researchgate.net
Transformations Involving the Hydroxyphenyl Group
The 2-hydroxyphenyl group offers two main sites for chemical modification: the phenolic hydroxyl group and the aromatic ring itself.
Reactions of the Phenolic Hydroxyl Group: The hydroxyl group can undergo etherification and esterification reactions.
Etherification: Reaction with alkyl halides in the presence of a base (e.g., potassium carbonate) can yield the corresponding ether. For example, methylation with dimethyl sulfate (B86663) would produce 1-(2-methoxyphenyl)-3-(pyridin-4-yl)propan-1-one.
Esterification: Acylation with acid chlorides or anhydrides in the presence of a base (like pyridine) can form the corresponding ester. For example, reaction with acetyl chloride would yield 2-(3-(pyridin-4-yl)propanoyl)phenyl acetate (B1210297).
Electrophilic Aromatic Substitution: The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions of the phenyl ring. The positions available for substitution are C-3, C-5, and C-6.
Reactivity of the Pyridyl Nitrogen and Ring System
The pyridine (B92270) moiety provides a basic nitrogen atom and an aromatic ring system that can participate in various reactions.
N-Alkylation and N-Oxidation: The lone pair of electrons on the pyridyl nitrogen makes it nucleophilic and basic. It can be alkylated with alkyl halides to form quaternary pyridinium (B92312) salts. Oxidation of the nitrogen atom, for instance with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), would lead to the corresponding N-oxide.
Electrophilic Substitution on the Pyridine Ring: The pyridine ring is generally less reactive towards electrophilic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. When such reactions do occur, they typically proceed at the 3- and 5-positions.
Complexation Studies and Coordination Chemistry (as a Ligand)
The presence of both a carbonyl oxygen and a pyridyl nitrogen allows this compound to act as a ligand in coordination chemistry. It can coordinate to metal ions in various ways. Chalcones containing a pyridine ring are known to act as chelating agents. mdpi.commdpi.com
Coordination Modes: This compound can act as a bidentate ligand, coordinating to a metal center through the carbonyl oxygen and the pyridyl nitrogen, forming a stable chelate ring. The phenolic hydroxyl group can also participate in coordination, especially after deprotonation, leading to different coordination geometries.
Metal Complexes: Research on analogous pyridyl chalcone (B49325) derivatives has shown their ability to form stable complexes with a variety of transition metals, including ruthenium, rhodium, and iridium. hud.ac.uk These complexes often exhibit interesting spectroscopic and electrochemical properties. The coordination of the ligand to the metal center is typically confirmed by techniques such as FT-IR, NMR spectroscopy, and single-crystal X-ray diffraction. For instance, in metal complexes of related chalcones, a shift in the C=O stretching frequency in the IR spectrum is indicative of coordination through the carbonyl oxygen. sphinxsai.comalliedacademies.org
| Metal Ion | Potential Coordination Site(s) | Resulting Complex |
| Ru(II), Rh(III), Ir(III) | Carbonyl Oxygen, Pyridyl Nitrogen | Organometallic complexes with potential catalytic or biological activity. hud.ac.uk |
| Cu(II), Ni(II), Co(II) | Carbonyl Oxygen, Deprotonated Phenolic Oxygen | Chelate complexes with varying geometries (e.g., square planar, octahedral). alliedacademies.org |
| Ag(I) | Pyridyl Nitrogen, Carbonyl Oxygen, π-system | Coordination complexes where non-covalent interactions can also play a significant role. mdpi.com |
The ability of this compound and its derivatives to form metal complexes opens up possibilities for their application in areas such as catalysis and materials science. researchgate.net
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the ground state properties of molecules by focusing on the electron density rather than the complex many-electron wavefunction.
In the study of 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine its optimized molecular geometry. nih.govniscpr.res.inmdpi.com This process identifies the most stable arrangement of atoms in the molecule by finding the minimum energy conformation. The outputs of these calculations include precise predictions of bond lengths, bond angles, and dihedral angles. These theoretical parameters can then be compared with experimental data, for instance, from X-ray crystallography, to validate the computational model. A low root-mean-square deviation (RMSD) between the calculated and experimental structures indicates a high level of accuracy. niscpr.res.in
Table 1: Representative Predicted Ground State Properties (Hypothetical Data)
| Parameter | Value |
|---|---|
| Total Energy | -X Hartrees |
| Dipole Moment | Y Debye |
| Point Group | C1 |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. rowansci.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.govirjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. irjweb.comnih.gov
A large energy gap suggests high stability and low chemical reactivity, characteristic of a "hard" molecule. irjweb.comnih.gov Conversely, a small energy gap indicates that the molecule is more easily polarized and chemically reactive, making it a "soft" molecule. nih.govnih.gov This energy gap is also instrumental in understanding electronic transitions, as it corresponds to the energy required to excite an electron from the ground state to the first excited state, which relates to the molecule's UV-Vis absorption properties. youtube.com For this compound, the distribution of HOMO and LUMO across the hydroxyphenyl and pyridinyl rings would reveal the primary sites for electron donation and acceptance, respectively.
Table 2: Frontier Molecular Orbital Energy Parameters (Hypothetical Data)
| Parameter | Description | Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -X.xx |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -Y.yy |
| Energy Gap (ΔE) | ELUMO - EHOMO | Z.zz |
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated, including electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω). chemrxiv.org These parameters provide a quantitative measure of the molecule's reactivity. irjweb.comchemrxiv.org
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. researchgate.netchemrxiv.org The MEP map displays different electrostatic potential values on the molecular surface using a color spectrum.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. researchgate.net These are often associated with electronegative atoms like oxygen and nitrogen. Blue regions denote positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, commonly found around hydrogen atoms. researchgate.net Green and yellow areas represent regions of neutral or near-zero potential. For this compound, an MEP map would likely show negative potential around the carbonyl oxygen, the hydroxyl oxygen, and the pyridine (B92270) nitrogen, highlighting them as sites for electrophilic interaction.
Computational methods can accurately predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecular structure. nih.gov
NMR Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.govnih.gov These calculated shifts are often correlated with experimental data obtained in solvents like DMSO-d₆ or CDCl₃ to aid in the assignment of peaks and confirm the molecule's structural connectivity. nih.govniscpr.res.in
IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum can be computed using DFT. nih.gov The calculated frequencies correspond to specific vibrational modes, such as C=O stretching, O-H stretching, and C-C bond vibrations within the aromatic rings. Comparing the theoretical spectrum with the experimental FT-IR spectrum helps in assigning the observed absorption bands. researchgate.netresearchgate.net
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). niscpr.res.innih.gov This method calculates the energies of electronic transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental spectra to understand the electronic transitions responsible for the observed absorption bands. niscpr.res.in
Conformational Analysis and Potential Energy Surface (PES) Mapping
Molecules with rotatable bonds, like the propane linker in this compound, can exist in multiple conformations. Conformational analysis aims to identify the different stable conformers and the energy barriers for rotation between them. pythoninchemistry.org
A Potential Energy Surface (PES) map is a graphical representation of the molecule's energy as a function of its geometric parameters, such as the rotation around specific single bonds (dihedral angles). libretexts.orgwayne.edu By systematically changing these angles and calculating the energy at each point, a PES can be constructed. The minima on this surface correspond to stable, low-energy conformations, while the peaks represent high-energy transition states between them. pythoninchemistry.orgyoutube.com This analysis is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.
Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects
While quantum chemical calculations typically focus on static, isolated molecules (often in the gas phase), Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its interactions with its environment. taylorandfrancis.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular movements, conformational changes, and interactions on a timescale from picoseconds to microseconds. github.ioarxiv.org
For this compound, MD simulations can be used to study its behavior in different solvents. nih.govresearchgate.net By placing the molecule in a simulated box of solvent molecules (e.g., water, ethanol, or DMSO), one can observe how the solvent affects its conformation and dynamics. niscpr.res.inosti.gov These simulations are essential for understanding how the molecule behaves in a more realistic, solution-phase environment, which is critical for predicting its properties in biological systems or chemical reactions.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for this compound are not extensively documented in publicly available literature, numerous studies on structurally related chalcone (B49325) and dihydrochalcone (B1670589) derivatives provide a strong basis for understanding the structural requirements for their biological activities.
Predictive QSAR models for chalcone derivatives have been developed for a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. These models are typically generated using statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms. For instance, QSAR studies on chalcone derivatives with antitubercular activity have successfully correlated their chemical structures with their observed inhibitory effects against Mycobacterium tuberculosis. These models are crucial for virtually screening new derivatives and prioritizing them for synthesis and biological evaluation. A well-developed QSAR model can significantly reduce the time and resources required for the discovery of new drug candidates.
The general form of a QSAR model can be expressed as: Biological Activity = f (Molecular Descriptors)
Where the biological activity is a measurable effect (e.g., IC50) and the molecular descriptors are numerical representations of the chemical structure. The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques.
Table 1: Common Statistical Methods in QSAR Model Development
| Statistical Method | Description |
| Multiple Linear Regression (MLR) | A statistical technique that uses several explanatory variables to predict the outcome of a response variable. |
| Partial Least Squares (PLS) | A method that is particularly useful when the number of predictor variables is large. It reduces the variables to a smaller set of uncorrelated components. |
| Artificial Neural Networks (ANN) | A machine learning approach inspired by the structure of the human brain, capable of modeling complex non-linear relationships. |
| Support Vector Machines (SVM) | A supervised machine learning algorithm that can be used for both classification and regression challenges. |
The reliability of a QSAR model is highly dependent on the selection of appropriate molecular descriptors. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. In studies of chalcone derivatives, several key descriptors have been identified as being crucial for their biological activity.
Electronic Descriptors: These describe the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, dipole moment, and atomic charges. The presence of the electron-donating hydroxyl group on the phenyl ring and the electron-withdrawing nature of the pyridine ring in this compound are expected to significantly influence its electronic properties and, consequently, its biological activity.
Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar refractivity, and van der Waals volume are important. The spatial arrangement of the hydroxyphenyl and pyridinyl rings is a key determinant of how the molecule fits into the binding site of a biological target.
Hydrophobic Descriptors: The lipophilicity of a molecule, often quantified by its partition coefficient (log P), is a critical factor in its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.
Topological Descriptors: These are numerical values that describe the connectivity of atoms in a molecule. They can capture information about branching, shape, and size.
Table 2: Key Molecular Descriptors in QSAR Studies of Chalcone Derivatives
| Descriptor Type | Example Descriptors | Relevance to Biological Activity |
| Electronic | HOMO/LUMO energy, Dipole moment | Influences reactivity and intermolecular interactions like hydrogen bonding. |
| Steric | Molecular Weight, Molar Refractivity | Determines the fit of the molecule in a receptor's binding site. |
| Hydrophobic | Log P | Affects membrane permeability and hydrophobic interactions with the target. |
| Topological | Wiener index, Randic index | Encodes information about the size, shape, and degree of branching of the molecule. |
Molecular Docking and Protein-Ligand Interaction Simulations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode of a small molecule ligand to the active site of a protein.
For this compound and its analogs, molecular docking studies have been instrumental in identifying potential biological targets and predicting their binding orientations. Given the known antitubercular and antimicrobial activities of many chalcone derivatives, common biological targets for docking studies include enzymes essential for microbial survival.
Potential biological targets for this class of compounds include:
Mycobacterium tuberculosis Thymidylate Kinase (PDB ID: 1G3U): An essential enzyme in the DNA synthesis pathway of M. tuberculosis. ekb.eg
Dihydrofolate Reductase (DHFR) (PDB ID: 1AI9): A key enzyme in folate metabolism, crucial for the synthesis of nucleic acids and amino acids. ekb.eg
Enoyl-Acyl Carrier Protein Reductase (InhA): A vital enzyme in the fatty acid biosynthesis pathway of M. tuberculosis and a target for the frontline antitubercular drug isoniazid.
Docking simulations of this compound into the active sites of these enzymes would likely show the molecule adopting a conformation that maximizes favorable interactions with key amino acid residues. The 2-hydroxyphenyl group and the pyridin-4-yl moiety are expected to play crucial roles in anchoring the molecule within the binding pocket.
The stability of a protein-ligand complex is determined by a variety of non-covalent intermolecular interactions. Analysis of these interactions provides insights into the mechanism of inhibition and can guide the design of more potent inhibitors.
Hydrogen Bonds: The hydroxyl group of the 2-hydroxyphenyl ring and the nitrogen atom of the pyridine ring are potential hydrogen bond donors and acceptors, respectively. These groups can form crucial hydrogen bonds with polar amino acid residues in the active site of a target protein, significantly contributing to the binding affinity.
Hydrophobic Interactions: The phenyl and pyridine rings can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, and valine. These interactions are a major driving force for ligand binding.
Pi-Pi Stacking: The aromatic phenyl and pyridine rings can also participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan, further stabilizing the protein-ligand complex.
Table 3: Potential Intermolecular Interactions of this compound with Biological Targets
| Interaction Type | Potential Participating Moieties | Example Interacting Amino Acid Residues |
| Hydrogen Bonding | -OH group, Pyridine Nitrogen | Serine, Threonine, Aspartate, Glutamate |
| Hydrophobic Interactions | Phenyl ring, Pyridine ring | Leucine, Isoleucine, Valine, Alanine |
| Pi-Pi Stacking | Phenyl ring, Pyridine ring | Phenylalanine, Tyrosine, Tryptophan |
| Van der Waals Forces | Entire molecule | All residues in close proximity |
Biological Activity and Mechanistic Studies in Vitro and Molecular Level
Mechanistic Investigation of Antioxidant Activity
The antioxidant capacity of phenolic compounds like 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one is attributed to their ability to neutralize free radicals. This process can occur through several distinct chemical mechanisms, primarily Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). The prevalence of one mechanism over another is influenced by factors such as the molecular structure of the antioxidant, the properties of the free radical, and the polarity of the solvent. nih.govnih.gov
Hydrogen Atom Transfer (HAT) Mechanisms
The Hydrogen Atom Transfer (HAT) mechanism is a direct process where the antioxidant molecule donates a hydrogen atom (both a proton and an electron) to a free radical in a single concerted step, thereby quenching the radical. mdpi.comscripps.edu The primary determinant of a compound's efficacy in the HAT mechanism is its bond dissociation enthalpy (BDE). A lower BDE for the O-H bond in the hydroxyphenyl moiety indicates a weaker bond, facilitating easier hydrogen donation to a radical. frontiersin.org In nonpolar or aprotic solvents, the HAT mechanism is often the most favorable pathway for phenolic antioxidants. nih.govnih.gov For this compound, the phenolic hydroxyl group is the principal site for hydrogen atom donation.
Single Electron Transfer-Proton Transfer (SET-PT) Mechanisms
In the SET-PT mechanism, the antioxidant first transfers a single electron to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This initial step is governed by the ionization potential (IP) of the antioxidant. In a subsequent step, the antioxidant's radical cation releases a proton to a solvent molecule, a process influenced by the proton dissociation enthalpy (PDE). researchgate.net While HAT and SET-PT can occur concurrently, the specific properties of the reactants and the solvent system determine the dominant pathway. nih.gov
Sequential Proton Loss Electron Transfer (SPLET) Pathways
The SPLET mechanism is a two-step process that is particularly favored in polar, protic solvents. nih.gov The first step involves the deprotonation of the antioxidant's hydroxyl group, forming a phenoxide anion. The thermodynamic feasibility of this step is described by the proton affinity (PA). frontiersin.org In the second step, this anion donates an electron to the free radical, a process characterized by the electron transfer enthalpy (ETE). frontiersin.orgnih.gov Studies on flavonoids, which share structural similarities with chalcones, have shown that in aqueous solutions, deprotonated forms exhibit a higher tendency to engage in the SPLET mechanism compared to HAT or SET-PT. nih.gov
In Vitro Radical Scavenging Assays (e.g., DPPH, FRAP)
The antioxidant potential of compounds like this compound is quantified using various in vitro assays. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power) assays are two of the most common methods.
The DPPH assay utilizes a stable free radical, DPPH•, which has a deep violet color in solution. When an antioxidant donates a hydrogen atom or an electron, the DPPH• radical is neutralized to its reduced form, DPPH-H, resulting in a color change to pale yellow. glpbio.commdpi.comnih.gov The degree of decolorization, measured spectrophotometrically, is proportional to the scavenging activity of the antioxidant. nih.gov
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). nih.gov The assay reagent contains a Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex. The reduction of this complex by an antioxidant produces a blue-colored Fe²⁺-TPTZ complex, and the change in absorbance is used to quantify the compound's reducing power. nih.gov
While specific data for this compound is limited, studies on structurally similar pyridine-based chalcones provide insight into its potential activity. For instance, the antioxidant activity of 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone (AEW-1) has been evaluated, demonstrating its capacity in these assays. ugm.ac.id
| Assay | Measured Parameter | Result (IC₅₀ in µg/mL) | Reference |
|---|---|---|---|
| DPPH Radical Scavenging | Concentration for 50% inhibition | 4,471 ± 0.052 | ugm.ac.id |
| Ferric Reducing Antioxidant Power (FRAP) | Concentration for 0.5 absorbance | 156.56 ± 4.42 | ugm.ac.id |
Exploration of Antimicrobial Activity Mechanisms
Chalcones have been widely investigated for their potential as antimicrobial agents against a range of pathogens, including the clinically significant Staphylococcus aureus. nih.gov This bacterium is known for its ability to develop resistance to multiple drugs, making the search for new therapeutic agents critical. nih.gov
Investigation of Antibacterial Action against Specific Pathogens (e.g., Staphylococcus aureus)
The antibacterial mechanisms of chalcones against S. aureus are multifaceted. Research on various chalcone derivatives suggests several modes of action. One significant mechanism is the disruption of the bacterial cell membrane's integrity, leading to depolarization and leakage of intracellular components, ultimately causing cell death. researchgate.netnih.gov Another proposed mechanism involves the inhibition of efflux pumps, which are proteins that bacteria use to expel antibiotics from the cell. nih.govbiointerfaceresearch.com By inhibiting these pumps, certain chalcones can act as competitive inhibitors, preventing the expulsion of antibiotics and restoring their efficacy against resistant strains. biointerfaceresearch.com Furthermore, some antimicrobial agents are known to bind to bacterial DNA, interfering with replication and other essential cellular processes. nih.gov
While direct studies on the antibacterial mechanism of this compound are not widely available, research on analogous compounds provides a framework for its potential modes of action.
| Chalcone Derivative | Observed Activity/Mechanism | Pathogen Strain | Reference |
|---|---|---|---|
| (E)-1-(2-hydroxyphenyl)-3-(2,4-dimethoxy-3-methylphenyl)prop-2-en-1-one | Modulates antibiotic activity, potentially by inhibiting NorA and MepA efflux pumps. | S. aureus (strains carrying NorA and MepA) | nih.gov |
| (2E, 4E)-1-(2-hydroxy-3,4,6-trimethoxyphenyl)-5-phenylpenta-2,4-dien-1-one | Acts as a competitive inhibitor for the MepA efflux pump, potentiating ciprofloxacin's action. | Multidrug-resistant S. aureus (K2068) | biointerfaceresearch.com |
| (E)-1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one | Exhibited inhibitory activity against S. aureus isolated from blood products. | S. aureus | researchgate.net |
Molecular Interactions with Microbial Proteins (e.g., Penicillin-Binding Proteins, Peptide Deformylase)
The antimicrobial activity of pyridine-containing compounds is well-documented, with the pyridine (B92270) nucleus often enhancing therapeutic properties. mdpi.com The specific geometry conferred by the pyridine ring, combined with other structural features, determines the molecule's interaction with microbial proteins. mdpi.com While direct studies on this compound are limited, molecular docking studies on similar pyridine and chalcone derivatives provide insight into potential mechanisms.
Computational studies suggest that pyridine derivatives can effectively bind to the active sites of various bacterial enzymes. For instance, docking studies of pyridazinone derivatives, which also feature a nitrogen-containing heterocyclic ring, have shown good binding affinity for proteins from Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. amazonaws.com Similarly, docking simulations of 4-(biphenyl-4-yl)pyridine derivatives against the Staphylococcus epidermidis protein have demonstrated strong binding affinities, suggesting these structures are promising scaffolds for antibacterial agents. researchgate.net Chalcones have been shown to target various microbial enzymes, including GyrB and MurA, and can inhibit protein NorA, a bacterial efflux pump. nih.gov The α,β-unsaturated carbonyl system common to chalcones is a reactive moiety that can form covalent bonds with nucleophilic residues, such as cysteine, in the active sites of microbial proteins, leading to their inactivation.
Antifungal and Antiviral Activity at the Molecular Level
The pyridine nucleus is a key feature in many compounds with significant antifungal and antiviral properties. mdpi.com The inclusion of this heterocycle can improve the therapeutic profile compared to non-pyridine analogs. mdpi.com
Antifungal Activity: The antifungal action of chalcones and their derivatives often involves disrupting the fungal cell membrane or inhibiting key enzymes. For example, certain chalcones have demonstrated potent activity against Aspergillus fumigatus and Syncephalastrum racemosum. mdpi.com The mechanism can involve the inhibition of fungal-specific enzymes or interference with biofilm formation. nih.gov
Antiviral Activity: Chalcone derivatives have been shown to possess antiviral effects by selectively targeting a variety of viral enzymes. nih.gov In a study on chalcone derivatives containing a purine (B94841) moiety, the lead compound was found to inhibit Tobacco Mosaic Virus (TMV) by binding directly to the TMV coat protein (TMV-CP). rsc.org This interaction, confirmed by microscale thermophoresis and fluorescence titration, prevents the virus from assembling properly and breaks the integrity of existing viral particles. rsc.org The binding is stabilized by hydrogen bonds between the chalcone derivative and amino acid residues of the viral protein. rsc.org This suggests that this compound could potentially interfere with viral replication by targeting essential viral proteins.
Enzyme and Receptor Interaction Studies
Inhibition Kinetics and Mechanism of Key Enzymes (e.g., IKK-beta, Cholinesterase, DHFR, Tubulin)
The chalcone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of enzymes.
IKK-beta (IκB Kinase-β): Chalcones are recognized as inhibitors of IKKβ, a key enzyme in the NF-κB signaling pathway. The α,β-unsaturated ketone moiety of chalcones can act as a Michael acceptor, forming a covalent bond with cysteine residues in the IKKβ active site. nih.gov This covalent modification irreversibly inhibits the enzyme. Studies on adamantyl arotinoids with a chalcone structure demonstrated a correlation between their antiproliferative activity in cancer cells and their ability to inhibit recombinant IKKβ in vitro. scilit.comnih.gov However, other chalcone-related structures lacking the reactive α,β-unsaturated ketone, such as those with isoxazole (B147169) or pyrazole (B372694) rings, also act as potent IKK inhibitors, suggesting that non-covalent interactions can also drive inhibition. nih.gov
Cholinesterase: Chalcone derivatives have been developed as potent inhibitors of acetylcholinesterase (AChE), an enzyme critical in cholinergic neurotransmission. mdpi.com Derivatives with a pyridin-4-yl ring B have shown significant AChE inhibitory activity, with IC50 values in the micromolar range. mdpi.com Molecular modeling suggests these compounds act as dual-binding-site inhibitors, interacting with both the catalytic active site (CAS) at the bottom of the enzyme's gorge and the peripheral anionic site (PAS) near the entrance. mdpi.comnih.gov The 2-hydroxyphenyl group can form hydrogen bonds within the active site, enhancing binding. mdpi.com The inhibition kinetics for many chalcone derivatives against cholinesterases are of a mixed-type nature.
DHFR (Dihydrofolate Reductase): While direct kinetic data for this specific compound against DHFR is not available, the broader class of heterocyclic compounds is known to target this enzyme. DHFR is crucial for nucleotide synthesis, making it a target for antimicrobial and anticancer agents.
Tubulin: A significant number of chalcone derivatives have been identified as potent inhibitors of tubulin polymerization. nih.govnih.gov They disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov These compounds typically bind to the colchicine-binding site on β-tubulin. nih.gov Docking studies show that the chalcone scaffold fits well within this site, mimicking the binding of natural products. nih.gov
| Enzyme | Chalcone Derivative Class | Inhibition Values (IC50 / Ki) | Mechanism of Action |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Benzylaminochalcones (Pyridin-4-yl ring B) | IC50: 23-39 µM | Dual binding to Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS). mdpi.com |
| IKK-beta (IKKβ) | Adamantyl Arotinoid Chalcones | Correlates with antiproliferative activity | Michael addition to cysteine residues in the active site. nih.gov |
| Tubulin | Indole-Chalcone Hybrids | IC50: 0.23–1.8 µM | Binds to the colchicine (B1669291) site, inhibiting polymerization. nih.gov |
| Tubulin | Chalcone Oxime Derivatives | Tubulin IC50: 1.6 µM | Inhibits tubulin polymerization. nih.gov |
Characterization of Receptor Binding Affinity and Specificity
The structural motifs within this compound suggest potential interactions with various receptor systems. Pyridine and dihydropyridine (B1217469) derivatives have been shown to bind to multiple receptors, including adenosine (B11128) and opioid receptors. nih.govnih.gov
Studies on a series of 1,4-dihydropyridine (B1200194) and pyridine derivatives demonstrated binding to A1, A2A, and A3 adenosine receptor subtypes in the micromolar range. nih.gov Similarly, research on epoxymorphinan derivatives has highlighted the importance of specific functional groups for binding affinity and selectivity at opioid receptors. nih.gov The 3-hydroxy group, in particular, was found to be crucial for the binding affinity of these derivatives to all three main opioid receptors (mu, kappa, and delta). nih.gov This suggests that the 2-hydroxyphenyl group in this compound could play a significant role in its potential receptor interactions, likely through hydrogen bonding with receptor residues.
Modulation of Cellular Pathways (e.g., NF-κB Pathway) in In Vitro Models
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. The ability of chalcones to modulate this pathway is a key aspect of their biological activity. mdpi.com
Chalcones can inhibit the NF-κB pathway at several key points. As mentioned, direct inhibition of IKKβ prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov This keeps NF-κB inactive. For instance, 2'-hydroxychalcone (B22705) inhibits the translocation and activation of NF-κB by blocking this phosphorylation-dependent degradation of IκBα. nih.gov
Studies using RAW 264.7 macrophage cell lines have shown that chalcone analogues can significantly suppress the expression of inflammatory enzymes like iNOS and COX-2 by inhibiting the NF-κB and JNK signaling pathways. rsc.org In one study, a chalcone derivative, 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, was shown to inhibit the expression of the chemokine MCP-1. nih.gov This effect was mediated through the suppression of the AP-1 transcription factor, while NF-κB activity was not affected, indicating that chalcones can modulate inflammatory pathways through multiple, sometimes distinct, mechanisms. nih.gov In other models, chalcone derivatives have been shown to inhibit the phosphorylation of the NF-κB p65 subunit, directly preventing its activation. ajol.info
Other Molecular Biological Activities (e.g., Anti-inflammatory Mechanisms, Cytotoxicity in Cellular Models excluding human clinical trials)
Anti-inflammatory Mechanisms: Beyond the modulation of the NF-κB pathway, chalcones exert anti-inflammatory effects through various other mechanisms. They can inhibit the production of key inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.gov This is achieved by suppressing the expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). rsc.orgnih.gov Furthermore, chalcones can reduce the secretion of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and IL-1β. rsc.orgnih.gov
Some chalcones also exhibit anti-inflammatory activity by activating the Nrf2 pathway. nih.gov Activation of Nrf2 leads to the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to resolve inflammation by reducing reactive oxygen species (ROS). nih.gov For example, the chalcone butein (B1668091) has been shown to inhibit PGE2 production via the COX-2 pathway in a human whole blood model. semanticscholar.org
Cytotoxicity in Cellular Models: The chalcone scaffold is a common feature in many compounds developed for their anticancer properties. mdpi.com Their cytotoxicity is often linked to their ability to induce apoptosis (programmed cell death) and inhibit cell cycle progression. mdpi.com Natural chalcones like xanthohumol (B1683332) and panduratin (B12320070) have been extensively studied for their cytotoxic effects against various cancer cell lines. mdpi.com For example, panduratin completely inhibits the growth of MCF-7 (breast cancer) and HT-29 (colon cancer) cells. mdpi.com Synthetic chalcones have also shown potent activity. Pyridyl chalcones bearing lipophilic groups have demonstrated cytotoxicity against breast cancer cell lines. mdpi.com
The mechanisms underlying this cytotoxicity are diverse and include the inhibition of tubulin polymerization, modulation of key signaling pathways (like NF-κB and MAPK), and induction of oxidative stress within cancer cells. mdpi.comnih.govnih.gov
| Chalcone Derivative | Cell Line | Cancer Type | Cytotoxicity (IC50) |
|---|---|---|---|
| Panduratin A | MCF-7 | Breast Cancer | 15 µM (24h), 11.5 µM (48h) mdpi.com |
| Panduratin A | T47D | Breast Cancer | 17.5 µM (24h), 14.5 µM (48h) mdpi.com |
| 3'-coumaroyl-2',4,4'-trihydroxy-6'-methoxychalcone | HeLa | Cervical Cancer | 7.3 µM nih.gov |
| Flavokawain B | A549 | Lung Cancer | 11 µg/mL nih.gov |
| Flavokawain B | H1299 | Lung Cancer | 5.1 µg/mL nih.gov |
Advanced Analytical Methodologies for Research and Characterization
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool in the analysis of 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, enabling the separation of the compound from starting materials, byproducts, and degradants. The choice of chromatographic technique is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis.
High Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. Its high resolution and sensitivity make it ideal for both qualitative and quantitative assessments.
Due to the presence of aromatic rings and a ketone functional group, this compound possesses a strong chromophore, making it amenable to UV-Vis detection. nih.govauroraprosci.com Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for compounds of this polarity. A C18 column is typically employed as the stationary phase, offering excellent separation based on hydrophobicity. nih.govptfarm.pl
The mobile phase usually consists of a mixture of an aqueous component (often with a pH-modifying additive like formic or phosphoric acid to ensure peak symmetry) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov Gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to achieve optimal separation of compounds with varying polarities. nih.govptfarm.pl
Detailed Research Findings: While specific HPLC data for this compound is not extensively published, analysis of structurally similar chalcones and aromatic ketones provides a strong basis for expected chromatographic behavior. ptfarm.plnih.gov For instance, in the analysis of chalcone (B49325) derivatives, a mobile phase of methanol and water (90:10 v/v) has been successfully used with UV detection at 310 nm. nih.gov For other aldehyde and ketone derivatives, a mobile phase of acetonitrile and water (60:40 v/v) with UV detection at 360 nm has proven effective. sigmaaldrich.com
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Formic acid improves peak shape for the basic pyridine (B92270) moiety. Gradient elution ensures separation of impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |
| Detection | UV-Vis Diode Array Detector (DAD) at ~280 nm and ~310 nm | The hydroxyphenyl and pyridinyl moieties provide strong UV absorbance. DAD allows for monitoring at multiple wavelengths and peak purity assessment. |
| Expected Retention Time | 5-15 minutes | Dependent on the specific gradient profile and column dimensions. |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. mdpi.com Direct analysis of this compound by GC is challenging due to its relatively high molecular weight and low volatility. However, GC can be employed for the analysis of volatile impurities or after derivatization of the target compound to increase its volatility and thermal stability. nih.govsigmaaldrich.com
Derivatization with agents such as o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (B1194010) (PFBHA) can convert the ketone functional group into a more volatile oxime derivative, which is amenable to GC analysis. nih.govsigmaaldrich.com This approach is particularly useful for trace-level analysis.
Detailed Research Findings: The analysis of pyridine and its derivatives by GC is well-established. mdpi.comnih.govosha.gov Capillary columns with non-polar stationary phases, such as those based on polydimethylsiloxane (B3030410) (e.g., HP-5MS), are commonly used. mdpi.com When coupled with a mass spectrometer (GC-MS), this technique provides not only quantitative data but also structural information based on the fragmentation patterns of the analyte. For the analysis of pyridine itself, collection on solid sorbents followed by thermal desorption or solvent extraction is a common sample preparation strategy. osha.gov
| Parameter | Typical Condition (for a derivatized compound) | Rationale/Comment |
|---|---|---|
| Column | Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase | A versatile and widely used column for a broad range of organic compounds. |
| Carrier Gas | Helium or Hydrogen | Inert gases that provide good chromatographic efficiency. |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Temperature gradient from 100 °C to 300 °C | Allows for the separation of compounds with a range of boiling points. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides high sensitivity for organic compounds, while MS offers identification capabilities. |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This technique is exceptionally well-suited for the detailed characterization and trace-level quantification of this compound in complex matrices. nih.govnih.gov
UPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster analysis and higher resolution compared to conventional HPLC. waters.com The coupling to a mass spectrometer, particularly with an electrospray ionization (ESI) source, enables the determination of the molecular weight of the compound and provides structural information through fragmentation analysis (MS/MS). nih.govnih.gov
Detailed Research Findings: The analysis of flavonoids and chalcones, which are structurally related to the target compound, is frequently performed using UPLC-MS/MS. nih.govnih.govresearchgate.net In such analyses, the ESI source is typically operated in positive ion mode to protonate the basic nitrogen of the pyridine ring, forming a prominent [M+H]⁺ ion. Subsequent fragmentation in the collision cell can provide characteristic product ions that are useful for structural confirmation and selective monitoring.
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| UPLC Column | Sub-2 µm C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm) | Provides high-efficiency separations and fast analysis times. |
| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Similar to HPLC, but with faster gradients due to the shorter column length. |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | The pyridine nitrogen is readily protonated to form [M+H]⁺. |
| MS Analysis | Tandem MS (MS/MS) | Allows for Selected Reaction Monitoring (SRM) for high selectivity and sensitivity in quantitative studies, and product ion scanning for structural elucidation. |
| Expected [M+H]⁺ | m/z 228.10 | Based on the molecular formula C₁₄H₁₃NO₂. |
Thin Layer Chromatography (TLC) and High Performance Thin Layer Chromatography (HPTLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis of this compound. libretexts.orglibretexts.orgwikipedia.org It is often used to monitor the progress of chemical reactions, to screen for optimal solvent systems for column chromatography, and for preliminary purity assessments. wikipedia.orgrsc.orgchemistryhall.com
A small amount of the sample is spotted onto a plate coated with a thin layer of an adsorbent, typically silica (B1680970) gel. The plate is then placed in a sealed chamber with a suitable mobile phase (eluent). The separation is based on the differential partitioning of the compound between the stationary and mobile phases. wikipedia.org For aromatic ketones like the target compound, a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used as the eluent. rsc.org Visualization of the separated spots is achieved under UV light, as the aromatic rings will fluoresce. rsc.orgpsu.edu
High-Performance Thin Layer Chromatography (HPTLC) is an advanced form of TLC that uses plates with smaller and more uniform particle sizes, leading to higher resolution and sensitivity. psu.edu
Detailed Research Findings: For chalcone derivatives, TLC is routinely used for reaction monitoring. rsc.org A common mobile phase for such compounds is a mixture of hexanes and ethyl acetate (e.g., 3:1 v/v). rsc.org The retention factor (Rf value) is a key parameter in TLC, representing the ratio of the distance traveled by the compound to the distance traveled by the solvent front. In a typical silica gel TLC with a moderately polar eluent, this compound is expected to have a lower Rf value than less polar starting materials and a higher Rf value than more polar byproducts.
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ plates | Standard polar stationary phase suitable for a wide range of organic compounds. The F₂₅₄ indicator allows for visualization under UV light. |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 1:1 v/v) | A common solvent system for compounds of intermediate polarity. The ratio can be adjusted to optimize separation. |
| Visualization | UV light at 254 nm | The conjugated aromatic system of the compound will absorb UV light, appearing as a dark spot on the fluorescent background. |
| Expected Rf Value | 0.3 - 0.6 | Highly dependent on the exact mobile phase composition. |
Electrophoretic Methods for Separation and Analysis
Electrophoretic techniques separate molecules based on their differential migration in an electric field. These methods offer an alternative separation mechanism to chromatography and can be particularly advantageous for charged or highly polar compounds.
Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-resolution separation technique that takes place in a narrow-bore fused-silica capillary. nih.govmdpi.com The separation is based on differences in the charge-to-size ratio of the analytes. ufmg.br For a compound like this compound, its analysis by CE is feasible due to the basic nature of the pyridine moiety, which can be protonated in an acidic buffer, rendering the molecule positively charged. youtube.com
In a typical Capillary Zone Electrophoresis (CZE) setup, a background electrolyte (BGE) fills the capillary. ufmg.br The choice of BGE is critical for achieving good separation. For cationic species, an acidic buffer (e.g., phosphate (B84403) or acetate buffer) is commonly used. Detection is often performed using a UV-Vis detector integrated into the CE instrument. mdpi.comoup.com
Detailed Research Findings: CE has been widely applied to the analysis of phenolic compounds and alkaloids (which include pyridine-containing structures). nih.govmdpi.comnih.gov For the separation of phenolic compounds, basic buffers are often employed to deprotonate the phenolic hydroxyl groups, making them anionic. nih.govoup.com Conversely, for basic compounds containing a pyridine ring, acidic buffers are used to ensure protonation and migration as cations. The high efficiency of CE allows for the separation of closely related structures with excellent resolution. scispace.com
| Parameter | Typical Condition | Rationale/Comment |
|---|---|---|
| Capillary | Fused-silica capillary (e.g., 50 µm ID, 50 cm total length) | Standard capillary dimensions for CE. |
| Background Electrolyte (BGE) | 25 mM Phosphate buffer, pH 2.5 | At this pH, the pyridine nitrogen (pKa ~5.2) will be fully protonated, allowing the compound to migrate as a cation. |
| Separation Voltage | 20-30 kV | High voltage drives the electrophoretic and electroosmotic flow, leading to rapid separations. |
| Detection | UV detection at ~280 nm | The aromatic moieties provide a strong UV signal for sensitive detection. |
Micellar Electrokinetic Chromatography (MEKC)
Micellar Electrokinetic Chromatography (MEKC) is a powerful separation technique that operates as a hybrid of capillary electrophoresis and chromatography. nih.govlongdom.org It is particularly well-suited for the analysis of mixtures containing both neutral and charged species, making it a versatile tool in pharmaceutical analysis. longdom.orgnih.gov The separation mechanism in MEKC is based on the differential partitioning of analytes between a pseudo-stationary phase, composed of micelles, and the surrounding aqueous mobile phase. nih.gov
In this technique, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. wikipedia.org These charged micelles move at a different velocity than the bulk electroosmotic flow (EOF) of the buffer. Neutral analytes, which would otherwise co-elute with the EOF in standard capillary zone electrophoresis, can interact with the hydrophobic core of the micelles. nih.gov The degree of this interaction, and thus the retention time, depends on the analyte's hydrophobicity.
For the analysis of this compound, which has an estimated logP of 2.64, MEKC offers a high-resolution separation capability. thegoodscentscompany.com The compound's moderate hydrophobicity suggests it would partition effectively into the micellar phase, allowing for its separation from potential impurities or related substances. Anionic surfactants like Sodium Dodecyl Sulfate (B86663) (SDS) are commonly used to form the micellar phase. wikipedia.org The separation can be optimized by adjusting parameters such as buffer pH, surfactant concentration, applied voltage, and temperature.
While specific MEKC application data for this compound is not extensively published, a hypothetical method can be proposed based on its structure and the principles of the technique.
| Parameter | Condition | Rationale |
|---|---|---|
| Capillary | Fused Silica (e.g., 50 µm i.d., 60 cm total length) | Standard for MEKC, providing good heat dissipation and efficiency. |
| Background Electrolyte (BGE) | 25 mM Borate buffer, pH 9.2 | Alkaline pH ensures a strong electroosmotic flow and keeps the phenolic hydroxyl group in a consistent state. |
| Surfactant | 50 mM Sodium Dodecyl Sulfate (SDS) | Common anionic surfactant that forms a well-characterized pseudo-stationary phase. |
| Applied Voltage | 20-25 kV | Provides efficient separation within a reasonable timeframe. |
| Temperature | 25 °C | Ensures reproducible partitioning and migration times. |
| Detection | UV-Vis Detector at 214 nm or 254 nm | The aromatic rings in the compound are expected to show strong absorbance at these wavelengths. |
Hyphenated Techniques for Comprehensive Analysis (e.g., GC-MS, LC-MS)
Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are indispensable for the unambiguous identification and quantification of chemical compounds.
Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for volatile and thermally stable compounds. matec-conferences.org For phenolic compounds like this compound, derivatization is often required to increase volatility and thermal stability. nih.gov Silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach to convert polar -OH groups into less polar and more volatile trimethylsilyl (B98337) (TMS) ethers. researchgate.net However, with an estimated boiling point of over 410°C, the compound itself may have limited suitability for direct GC analysis without risking thermal degradation. thegoodscentscompany.comchemsrc.com
Liquid Chromatography-Mass Spectrometry (LC-MS) is generally more suitable for the analysis of less volatile and thermally labile compounds. nih.gov Given the molecular weight (227.26 g/mol ) and presence of polar functional groups (hydroxyl, carbonyl, pyridine nitrogen), this compound is an excellent candidate for LC-MS analysis. chemspider.comthegoodscentscompany.com This technique provides both retention time data from the LC separation and mass-to-charge ratio (m/z) data from the MS, enabling highly selective and sensitive analysis. nih.gov
A reversed-phase HPLC method would likely be effective, separating the compound based on its hydrophobicity. Coupling this with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source in the mass spectrometer would allow for sensitive detection. acs.org The pyridine nitrogen can be readily protonated, making positive-ion mode ESI-MS a logical choice for generating the protonated molecular ion [M+H]⁺ for detection and fragmentation analysis (MS/MS) for structural confirmation. researchgate.net
| Parameter | Condition | Rationale |
|---|---|---|
| LC Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 2.6 µm) | Provides good retention and separation for moderately polar aromatic compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier promotes better peak shape and enhances ionization in positive ESI mode. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic solvent for reversed-phase chromatography. |
| Gradient | Gradient elution starting with low %B, increasing to high %B | Ensures elution of the compound and any potential impurities with good resolution. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Effectively ionizes the compound via protonation of the pyridine nitrogen. |
| MS Detection | Selected Ion Monitoring (SIM) of [M+H]⁺ (m/z 228.1) and MS/MS fragmentation | Provides high selectivity and sensitivity for quantification and structural confirmation. |
Development of Novel Spectrophotometric and Spectrofluorimetric Assays
The development of simple, rapid, and sensitive assays is crucial for routine quality control. Spectrophotometric and spectrofluorimetric methods offer these advantages.
Spectrophotometric assays are based on the principle that molecules absorb light at specific wavelengths. The structure of this compound, containing a hydroxyphenyl group, a carbonyl group, and a pyridine ring, suggests it will have strong UV absorbance. A UV-Vis scan would be performed to identify the wavelength of maximum absorbance (λmax), which can then be used to create a calibration curve (absorbance vs. concentration) according to the Beer-Lambert law for quantitative analysis.
Spectrofluorimetric assays are often more sensitive and selective than spectrophotometry. nih.gov They rely on a molecule's ability to absorb light at one wavelength (excitation) and emit it at a longer wavelength (emission). The phenolic moiety in this compound is a potential fluorophore. nih.gov The development of a spectrofluorimetric assay would involve determining the optimal excitation and emission wavelengths. researchgate.net The fluorescence intensity is typically directly proportional to the concentration over a certain range, allowing for highly sensitive quantification. nih.gov The assay conditions, such as solvent and pH, would need to be optimized to maximize the fluorescence signal. nih.gov
| Method | Parameter | Description/Consideration |
|---|---|---|
| Spectrophotometry | Solvent | Ethanol or Methanol. The compound is reported to be soluble in alcohol. thegoodscentscompany.com |
| λmax | To be determined experimentally by UV-Vis scan (likely in the 250-350 nm range). | |
| Quantification | Based on a calibration curve of absorbance vs. concentration at λmax. | |
| Spectrofluorimetry | Solvent | Aprotic or protic solvents to be evaluated for optimal fluorescence quantum yield. |
| Excitation λmax | To be determined experimentally by scanning excitation wavelengths while monitoring emission. | |
| Emission λmax | To be determined experimentally by scanning emission wavelengths after exciting at the optimal wavelength. nih.gov | |
| Quantification | Based on a calibration curve of fluorescence intensity vs. concentration. |
Potential Applications in Chemical Sciences and Material Research
Application as Ligands in Metal Complex Chemistry
The structure of 1-(2-hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one contains both a phenolic hydroxyl group and a nitrogen atom within the pyridine (B92270) ring, which are known to be effective coordination sites for metal ions. The oxygen of the carbonyl group could also participate in chelation. This combination of potential donor atoms suggests that the compound could act as a versatile ligand in coordination chemistry. Such ligands are crucial in the development of catalysts, magnetic materials, and therapeutic agents. However, at present, there are no specific studies detailing the synthesis, characterization, or application of metal complexes formed with this compound as a ligand.
Role as Building Blocks or Precursors in Organic Synthesis
The chemical structure of this compound presents several reactive sites that could be exploited in organic synthesis. The phenolic hydroxyl group, the aromatic rings, and the ketone functionality could all serve as handles for further chemical transformations. For instance, the ketone could be a precursor for the synthesis of more complex heterocyclic systems, and the hydroxyl group could be used for esterification or etherification to modify the molecule's properties. A 2016 study detailed the synthesis of various 3-substituted-1-(2'-hydroxyphenyl)propan-1-ones, highlighting the synthetic utility of this class of compounds as intermediates for more complex molecules. researchgate.net However, specific examples of this compound being used as a starting material or intermediate in the synthesis of other compounds are not documented in the available literature.
Integration into Advanced Materials Science (e.g., Photoactive Materials, Sensors)
Compounds with conjugated systems and heteroatoms, such as this compound, are often investigated for their potential in materials science. The pyridine and hydroxyphenyl rings could impart photoactive or electronic properties, making them candidates for incorporation into polymers, organic light-emitting diodes (OLEDs), or chemical sensors. The nitrogen atom in the pyridine ring, for example, could be used to detect specific analytes through changes in fluorescence or color. Nevertheless, there is currently a lack of published research exploring the integration or application of this compound in the field of advanced materials.
Development of Novel Chemical Probes for Biological Systems
The development of chemical probes is a vital area of chemical biology, enabling the study of biological processes in living systems. The structural motifs present in this compound, particularly the heterocyclic pyridine ring, are found in many biologically active molecules. This could suggest a potential starting point for the design of novel probes. However, there is no scientific literature to date that describes the development or use of this specific compound or its derivatives as chemical probes for any biological target or system.
Conclusion and Future Research Directions
Summary of Key Research Findings on 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one
Research on this compound, a dihydrochalcone (B1670589) containing a pyridine (B92270) ring, has primarily focused on its synthesis and its properties as a flavoring agent. One of the key findings is the development of an efficient synthesis method utilizing a Fries Rearrangement as the crucial step. researchgate.net This approach is noted for its potential as a general method for preparing a variety of heteroaryl-containing dihydrochalcones. researchgate.net
The compound is recognized by the Flavor and Extract Manufacturers Association (FEMA) and has been evaluated for safety as a food additive by the Joint FAO/WHO Expert Committee on Food Additives (JECFA). femaflavor.org Its primary identified application is as a non-nutritive artificial sweetener. researchgate.net While its chemical identity is well-established, with a molecular formula of C14H13NO2 chemspider.com, detailed investigations into its broad biological activities are not extensively documented in the available literature.
Studies on structurally related compounds, such as pyridine-based chalcones and other 1-(2-hydroxyphenyl)propan-1-one derivatives, provide context for its potential bioactivity. For instance, various pyridyl and 2-hydroxyphenyl chalcones have been synthesized and evaluated for activities including antitubercular, antioxidant, and anticancer properties. mdpi.comnih.govnih.gov Specifically, certain pyridine-4-yl series of chalcones have demonstrated potent and selective inhibition of the CYP1A1 enzyme, suggesting a potential for cancer chemoprevention. nih.gov However, direct experimental evidence of these activities for this compound itself is not prominent in the reviewed literature.
Table 1: Summary of Research Findings
| Research Area | Key Findings |
|---|---|
| Synthesis | An efficient synthesis has been developed using the Fries Rearrangement, providing a potential general method for related dihydrochalcones. researchgate.net |
| Chemical Properties | Molecular Formula: C14H13NO2. Average Mass: 227.263 Da. chemspider.com |
| Primary Application | Identified as a non-nutritive artificial sweetener and a flavoring agent. researchgate.netfemaflavor.org |
| Regulatory Status | Evaluated by JECFA for safety as a food additive; recognized by FEMA. femaflavor.org |
| Biological Activity | Limited direct studies. Research on related pyridine chalcones shows potential for antitubercular, antioxidant, and anticancer activities. mdpi.comnih.govnih.gov |
Identification of Existing Research Gaps and Unexplored Avenues
Despite its identification as a synthetic sweetener, there are significant gaps in the scientific understanding of this compound.
Mechanism of Action: The molecular mechanism through which it imparts a sweet taste is unknown. Research into its interaction with sweet taste receptors (T1R2/T1R3) is a major unexplored avenue.
Pharmacokinetics and Metabolism: There is a lack of published data on its absorption, distribution, metabolism, and excretion (ADME) profile. Understanding its metabolic fate is crucial, especially given its use as a food additive.
Broad Biological Screening: The compound belongs to the chalcone (B49325) family, many of which exhibit a wide range of pharmacological effects. mdpi.comnih.govresearchgate.net However, this compound has not been extensively screened for other potential therapeutic activities, such as antimicrobial, anti-inflammatory, or anticancer effects. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies: Comprehensive SAR studies are absent. Investigating how modifications to the hydroxyphenyl or pyridinyl rings affect its sweetness and potential biological activities would be highly valuable.
Proposed Directions for Future Academic and Mechanistic Research
To address the existing research gaps, several directions for future investigation are proposed:
Mechanistic Studies in Gustation: Employing in-vitro assays with expressed sweet taste receptors and computational docking studies could elucidate the binding mode and mechanism of its sweetening effect. This would contribute to the rational design of new sweeteners.
Pharmacokinetic Profiling: Conduct in-vitro and in-vivo studies to determine the ADME profile of the compound. This would involve liver microsome stability assays and animal models to understand its bioavailability and metabolic pathways.
Comprehensive Biological Evaluation: A systematic screening of the compound against various biological targets is warranted. This should include assays for:
Anticancer Activity: Testing against a panel of human cancer cell lines, inspired by findings that related pyridine chalcones inhibit CYP1 enzymes involved in carcinogenesis. nih.gov
Antimicrobial Activity: Evaluating its efficacy against a range of pathogenic bacteria and fungi, as other pyridine-containing heterocycles have shown such properties. nih.gov
Anti-inflammatory Activity: Investigating its potential to inhibit key inflammatory mediators, such as cyclooxygenase (COX) enzymes, a property seen in other chalcone derivatives. researchgate.net
Derivative Synthesis and QSAR: Synthesize a library of analogues by modifying the substitution patterns on both aromatic rings. This would enable Quantitative Structure-Activity Relationship (QSAR) studies to build models that correlate chemical structure with sweetness potency and other biological activities.
Broader Scientific Implications and Potential Impact on Related Fields
The study of this compound has implications beyond its role as a sweetener.
Food Science and Nutrition: Deeper mechanistic understanding could guide the development of a new generation of safer and more effective non-nutritive sweeteners, addressing public health issues like obesity and diabetes.
Medicinal Chemistry: The dihydrochalcone scaffold is a "privileged structure" in medicinal chemistry. Elucidating the biological activities of this specific compound could provide a new template for designing therapeutic agents. Its pyridine and hydroxyphenyl moieties are common in pharmacologically active compounds, and research into its properties could inform drug design in fields like oncology and infectious disease. mdpi.commdpi.com
Synthetic Chemistry: Further exploration of synthetic routes, such as the reported Fries Rearrangement, can contribute to the toolkit of synthetic organic chemists for creating complex heterocyclic molecules. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-Hydroxyphenyl)-3-(pyridin-4-yl)propan-1-one, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation, analogous to methods used for structurally related chalcones. For example, 1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one was prepared by reacting 2,4-dihydroxyacetophenone with 4-hydroxybenzaldehyde under acidic or basic catalysis . Key parameters include:
- Catalysts : NaOH or HCl in ethanol/water mixtures.
- Temperature : Typically 60–80°C for 4–6 hours.
- Purification : Recrystallization using ethanol or column chromatography with silica gel.
- Yield Optimization : Adjust molar ratios (1:1.1 ketone:aldehyde) and monitor reaction progress via TLC.
Q. How can the purity and structural identity of this compound be validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks. For example, pyridine protons typically appear as doublets near δ 8.5–9.0 ppm, while phenolic -OH resonates at δ 9.5–10.5 ppm .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and rule out impurities .
- X-ray Crystallography : Resolve crystal structure to confirm bond lengths and angles. Related chalcone derivatives (e.g., (E)-3-[4-(diphenylamino)phenyl]-1-(pyridin-2-yl)prop-2-en-1-one) have been characterized with monoclinic systems (space group P21/c) .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to model HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare results with experimental UV-Vis spectra (e.g., λmax for π→π* transitions in chalcones).
- Molecular Docking : Screen for binding affinity to biological targets (e.g., kinases) using AutoDock Vina. Pyridine and hydroxyphenyl moieties may engage in hydrogen bonding or π-π stacking .
Q. How can contradictory data in literature regarding biological activity be resolved?
- Methodological Answer :
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., cell lines, solvent controls). For example, neuroactivity reported in structurally similar compounds (e.g., 1-ethyl-3-((3-fluorophenyl)methyl)-4-hydroxy-6-methylpyridin-2(1H)-one) may vary due to assay sensitivity .
- Meta-Analysis : Use tools like RevMan to compare IC50 values across studies. Address variables like solvent polarity (DMSO vs. ethanol) affecting solubility and bioavailability.
Q. What strategies are effective for resolving low crystallinity during X-ray diffraction studies?
- Methodological Answer :
- Crystal Growth Optimization : Use solvent diffusion (e.g., layering hexane over a saturated DCM solution). For chalcones, slow evaporation at 4°C often yields suitable crystals .
- Data Collection : Employ synchrotron radiation for weakly diffracting crystals. For example, monoclinic systems (e.g., a = 12.03 Å, b = 17.41 Å) require high-resolution detectors (Bruker SMART CCD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
